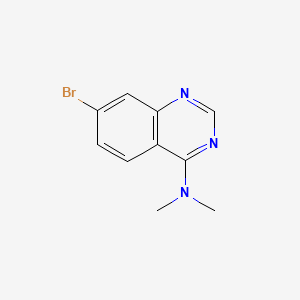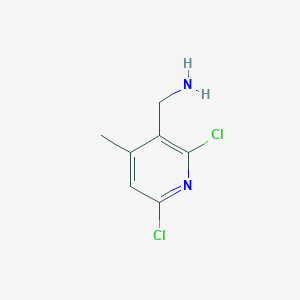
(2,6-Dichloro-4-methylpyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dichloro-4-methylpyridin-3-yl)methanamine is a chemical compound with the molecular formula C7H8Cl2N2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloro-4-methylpyridin-3-yl)methanamine typically involves the chlorination of 4-methylpyridine followed by amination. One common method includes the reaction of 4-methylpyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atoms at the 2 and 6 positions. The resulting 2,6-dichloro-4-methylpyridine is then subjected to a nucleophilic substitution reaction with methanamine to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems is common in industrial settings to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2,6-Dichloro-4-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO as oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
(2,6-Dichloro-4-methylpyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2,6-Dichloro-4-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
(2-chloro-6-methylpyridin-3-yl)methanamine: Similar structure but with one chlorine atom.
(6-Methoxypyridin-2-yl)methanamine: Contains a methoxy group instead of chlorine atoms.
Uniqueness: (2,6-Dichloro-4-methylpyridin-3-yl)methanamine is unique due to the presence of two chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity compared to its analogs. These structural features make it a valuable compound for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H8Cl2N2 |
|---|---|
Poids moléculaire |
191.05 g/mol |
Nom IUPAC |
(2,6-dichloro-4-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4-2-6(8)11-7(9)5(4)3-10/h2H,3,10H2,1H3 |
Clé InChI |
FNCCZNFRRPOLCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1CN)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


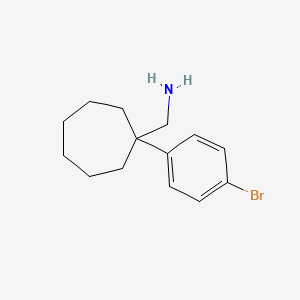

![2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13554112.png)
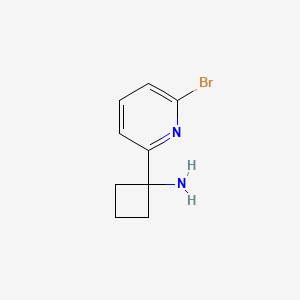
![2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B13554126.png)

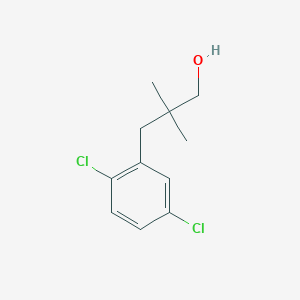



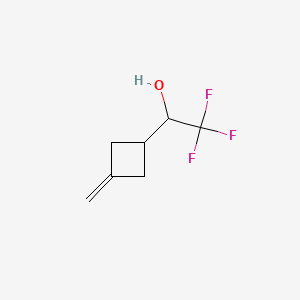
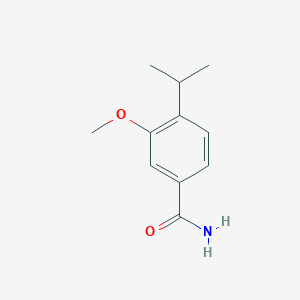
![1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride](/img/structure/B13554188.png)
